N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-FLUOROBENZAMIDE
Overview
Description
N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-FLUOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, trifluoromethyl groups, and a fluorobenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-FLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of the adamantyloxyethylamine intermediate, followed by its reaction with a trifluoromethylated benzoyl chloride derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The pathways involved may include modulation of signal transduction or interference with metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-chlorobenzamide
- N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-bromobenzamide
Uniqueness
N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-4-FLUOROBENZAMIDE is unique due to the presence of the fluorine atom on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl groups also contribute to its distinct properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-[2-(1-adamantyloxy)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F7N2O2/c23-17-3-1-16(2-4-17)18(32)31-20(21(24,25)26,22(27,28)29)30-5-6-33-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15,30H,5-12H2,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRWAMRSGJZFOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F7N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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